1-Fenil-1-propino

Descripción general

Descripción

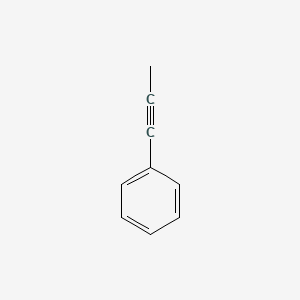

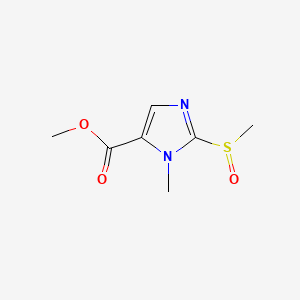

1-Phenyl-1-propyne, also known as (2-Methylethynyl)benzene, is an organic compound with the molecular formula C9H8. It is a clear yellow liquid with a molecular weight of 116.16 g/mol. This compound is characterized by the presence of a phenyl group attached to a propyne moiety, making it a member of the alkynes family. It is used as an intermediate in various chemical reactions and has applications in both research and industry .

Aplicaciones Científicas De Investigación

1-Phenyl-1-propyne has several applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 1-Phenyl-1-propyne is dopamine beta-hydroxylase , an enzyme that catalyzes the conversion of dopamine to norepinephrine . This enzyme plays a crucial role in the biosynthesis of catecholamines, which are important neurotransmitters in the nervous system.

Mode of Action

1-Phenyl-1-propyne acts as an inhibitor of dopamine beta-hydroxylase . . This suggests that 1-Phenyl-1-propyne may bind to the active site of the enzyme, preventing it from catalyzing its normal reaction.

Biochemical Pathways

The inhibition of dopamine beta-hydroxylase by 1-Phenyl-1-propyne affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine and norepinephrine. By inhibiting dopamine beta-hydroxylase, 1-Phenyl-1-propyne can potentially disrupt the normal functioning of this pathway, leading to downstream effects on neurotransmission.

Result of Action

The molecular and cellular effects of 1-Phenyl-1-propyne’s action primarily involve changes in neurotransmitter levels due to the inhibition of dopamine beta-hydroxylase . This could potentially lead to alterations in neuronal signaling and function, although the specific effects would likely depend on the context and extent of inhibition.

Action Environment

The action of 1-Phenyl-1-propyne can be influenced by various environmental factors. For instance, the compound’s reactivity and stability could be affected by conditions such as temperature and pH. Moreover, the presence of other molecules could impact the compound’s interaction with its target. For example, the kinetics of 1-Phenyl-1-propyne hydrogenation was found to be influenced by the competitive adsorption of H2 and alkyne/alkene on single atom Pd1 centers surrounded by inactive Ag atoms .

Análisis Bioquímico

Biochemical Properties

1-Phenyl-1-propyne plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dopamine beta-hydroxylase . This enzyme is responsible for converting dopamine to norepinephrine, a crucial neurotransmitter in the nervous system. By inhibiting dopamine beta-hydroxylase, 1-Phenyl-1-propyne can affect the levels of dopamine and norepinephrine, thereby influencing various physiological processes . Additionally, 1-Phenyl-1-propyne has been reported to undergo polymerization reactions catalyzed by TaCl5 and NbCl5 .

Cellular Effects

The effects of 1-Phenyl-1-propyne on cellular processes are primarily linked to its inhibition of dopamine beta-hydroxylase . This inhibition can lead to altered levels of dopamine and norepinephrine within cells, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, changes in neurotransmitter levels can influence neuronal communication and overall brain function . Furthermore, the compound’s interaction with other cellular components, such as enzymes and proteins, can modulate various biochemical pathways .

Molecular Mechanism

At the molecular level, 1-Phenyl-1-propyne exerts its effects through the inhibition of dopamine beta-hydroxylase . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of dopamine to norepinephrine . This binding interaction is likely to involve specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . The inhibition of dopamine beta-hydroxylase by 1-Phenyl-1-propyne follows saturation kinetics and is characterized by a first-order inactivation rate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-1-propyne can change over time due to factors such as stability and degradation . The compound is relatively stable under standard storage conditions (2-8°C), but its activity may decrease over extended periods . Long-term studies have shown that the inhibition of dopamine beta-hydroxylase by 1-Phenyl-1-propyne can lead to sustained changes in neurotransmitter levels, which may have lasting effects on cellular function . Additionally, the compound’s stability and degradation products should be monitored to ensure consistent experimental results .

Dosage Effects in Animal Models

The effects of 1-Phenyl-1-propyne in animal models vary with different dosages . At lower doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, 1-Phenyl-1-propyne may exhibit toxic effects, including respiratory irritation and skin irritation . It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

1-Phenyl-1-propyne is involved in metabolic pathways that include its interaction with enzymes such as dopamine beta-hydroxylase . The compound’s inhibition of this enzyme affects the metabolic flux of dopamine and norepinephrine, leading to altered levels of these neurotransmitters . Additionally, 1-Phenyl-1-propyne may undergo metabolic transformations, resulting in the formation of various metabolites that could influence its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 1-Phenyl-1-propyne is transported and distributed through various mechanisms . The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins may also play a role in facilitating the movement of 1-Phenyl-1-propyne within the cellular milieu . Understanding the transport and distribution of this compound is essential for elucidating its overall biochemical effects .

Subcellular Localization

The subcellular localization of 1-Phenyl-1-propyne can influence its activity and function . The compound may localize to specific cellular compartments, such as the cytoplasm or membrane-bound organelles, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct 1-Phenyl-1-propyne to these specific locations, thereby modulating its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-propyne can be synthesized through several methods. One common method involves the reaction of phenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. Another method includes the co-catalyzed reaction between cyclopentene and 1-phenyl-1-propyne .

Industrial Production Methods: In industrial settings, 1-Phenyl-1-propyne is often produced through the polymerization of phenylacetylene using catalysts such as tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5). These catalysts facilitate the polymerization process, resulting in the formation of 1-Phenyl-1-propyne .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-1-propyne undergoes various chemical reactions, including:

Hydrogenation: The compound can be hydrogenated to form 1-phenylpropane using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides, forming halogenated derivatives.

Polymerization: The compound can be polymerized using catalysts like TaCl5 and NbCl5.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H2), room temperature.

Addition Reactions: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), room temperature.

Polymerization: Tantalum pentachloride (TaCl5), niobium pentachloride (NbCl5), elevated temperatures.

Major Products Formed:

Hydrogenation: 1-Phenylpropane.

Addition Reactions: Halogenated derivatives such as 1-phenyl-1,2-dibromo-1-propene.

Polymerization: Polymers of 1-Phenyl-1-propyne.

Comparación Con Compuestos Similares

1-Phenyl-1-propyne can be compared with other similar compounds such as:

Phenylacetylene: Similar in structure but lacks the propyne moiety.

Diphenylacetylene: Contains two phenyl groups attached to an acetylene moiety.

4-Ethynyltoluene: Contains a toluene group attached to an ethynyl moiety.

Uniqueness: 1-Phenyl-1-propyne is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in various synthetic processes. Its inhibitory effect on dopamine beta-hydroxylase also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUURDQYRGVEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53621-07-1 | |

| Record name | Poly(1-phenyl-1-propyne) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53621-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10217667 | |

| Record name | 1-Phenyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-1-propyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

673-32-5 | |

| Record name | Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-1-ynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-PROPYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448376BFQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1-phenyl-1-propyne is C9H8. Its molecular weight is 116.16 g/mol. []

ANone: Various spectroscopic techniques are employed to study 1-phenyl-1-propyne, including: * Nuclear Magnetic Resonance (NMR): Provides information about the structure and bonding environment of hydrogen and carbon atoms in the molecule. [, , , , ] * Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its absorption of infrared radiation. [, , , ] * Ultraviolet Photoelectron Spectroscopy (UPS): Reveals information about the electronic structure and bonding of the molecule by analyzing the kinetic energy of photoelectrons emitted upon UV irradiation. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms in the molecule by analyzing the kinetic energy of core-level photoelectrons emitted upon X-ray irradiation. []* Two-photon Photoemission Spectroscopy (2PPE): A surface-sensitive technique used to study the electronic structure of adsorbed molecules on metal surfaces. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): Offers high resolution and sensitivity in identifying functional groups present in a sample. []* Mössbauer Spectroscopy: A technique particularly sensitive to iron atoms, used to study the electronic environment and magnetic properties of iron-containing materials. []

ANone: Studies show that thinner PMSP membranes exhibit reduced gas permeability when stored under vacuum compared to storage in air. This is attributed to physical aging processes. []

ANone: Incorporating 1-phenyl-1-propyne (PP) units into PMSP membranes, either through copolymerization or blending, significantly improves their permeability stability. A 10 mol% PP content provides a good balance between permeability and stability. [, ]

ANone: 1-Phenyl-1-propyne acts as a mechanism-based inhibitor of dopamine β-hydroxylase. Its interaction with the enzyme leads to enzyme inactivation, providing insights into the enzyme's catalytic mechanism. []

ANone: Palladium catalysts, when modified with ligands derived from 1-phenyl-1-propyne, demonstrate enhanced selectivity towards the formation of (Z)-alkenes during the semihydrogenation of alkynes. []

ANone: The regioselectivity of the cyclotrimerization reaction is influenced by the substituents on the alkyne. Asymmetric alkynes lead to the preferential formation of specific regioisomers, dictated by the relative steric hindrance of the substituents. []

ANone: Density functional theory (DFT) calculations are valuable for investigating the mechanisms of reactions involving 1-phenyl-1-propyne, such as oxidative coupling reactions with benzoic acid. []

ANone: Yes, DFT calculations can effectively predict the regioselectivity in reactions like the oxidative coupling of 1-phenyl-1-propyne with benzoic acid by analyzing the energy profiles of different reaction pathways. []

ANone: The steric bulk of the substituent on the phenyl ring significantly impacts the polymerization behavior of 1-phenyl-1-propyne derivatives. For example, 1-(1-naphthyl)-1-propyne, with a bulkier naphthyl group, yields higher molecular weight polymers compared to 1-phenyl-1-propyne. []

ANone: The substituent on the alkyne moiety in η3-propargyl/allenyl yttrium complexes, derived from 1-phenyl-1-propyne, influences their reactivity towards protonation. Different substituents lead to varying ratios of internal alkynes and allenes as products. []

ANone: PMSP membranes, while exhibiting high gas permeability, are prone to a decrease in permeability over time due to physical aging. []

ANone: Incorporating 1-phenyl-1-propyne (PP) units into PMSP, creating copolymers or blends, can effectively mitigate the permeability decline. A 10 mol% PP content shows optimal balance between permeability and stability. []

ANone: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and analyze the product distribution during the semihydrogenation of 1-phenyl-1-propyne. [, ]

ANone: PHIP, in conjunction with NMR spectroscopy, allows the identification of reaction intermediates, offering valuable insights into the mechanistic details of 1-phenyl-1-propyne hydrogenation catalyzed by specific metal complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)